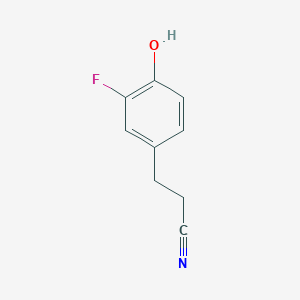
3-Fluoro-4-hydroxyphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-4-hydroxyphenylpropanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluorophenol with acrylonitrile in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluorophenol attacks the acrylonitrile, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-hydroxyphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-4-hydroxyphenylpropanamine.
Substitution: Formation of various substituted phenylpropanenitriles depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Fluoro-4-hydroxyphenylpropanenitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-hydroxyphenylpropanenitrile depends on its specific application
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.
Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes
Comparación Con Compuestos Similares
3-Fluoro-4-hydroxyphenylpropanenitrile can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Fluoro-4-hydroxyacetophenone: Similar structure but with a ketone group instead of a nitrile group.
3-Fluoro-4-hydroxyphenylpropanamine: Similar structure but with an amine group instead of a nitrile group
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2H2 |
Clave InChI |
QSYJZVLYARVSHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC#N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)
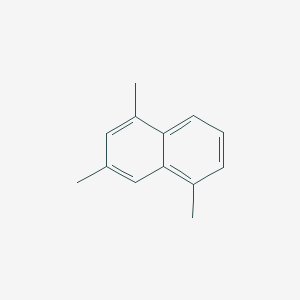
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
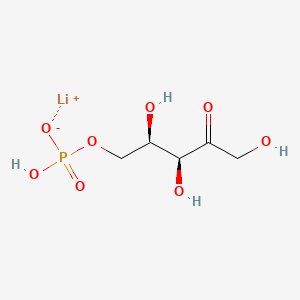
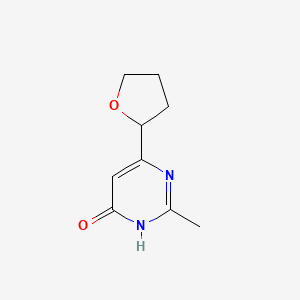
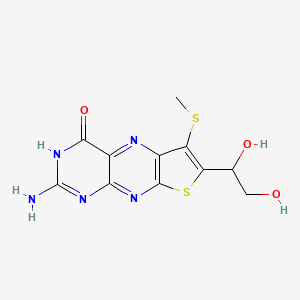
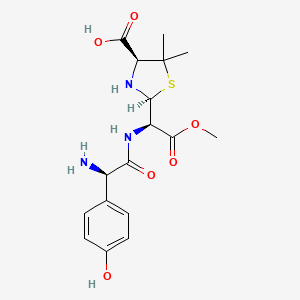

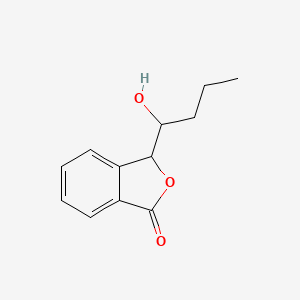

![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
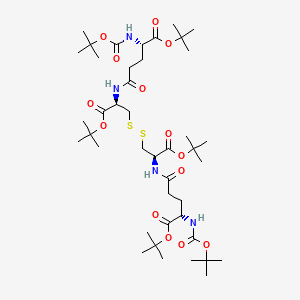
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)
